molecular formula C8H5ClFNO4 B2767462 Methyl 2-chloro-3-fluoro-6-nitrobenzoate CAS No. 1820739-83-0

Methyl 2-chloro-3-fluoro-6-nitrobenzoate

Cat. No. B2767462
CAS RN: 1820739-83-0
M. Wt: 233.58
InChI Key: QRBHOOOOVVYYAT-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-fluoro-6-nitrobenzoate” is an organic compound with the molecular formula C8H5CLFNO4 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C(OC)C1=C(N+=O)C=CC(F)=C1Cl . This indicates that the molecule contains a methyl ester group (O=C(OC)), a nitro group (N+=O), and halogen atoms (Cl and F) on a benzene ring.

Scientific Research Applications

Oxidative Transformations

Methyl 2-chloro-3-fluoro-6-nitrobenzoate may serve as a precursor in oxidative transformation reactions, similar to the oxidation of substituted anilines to nitroso-compounds using peroxybenzoic acid. Such transformations are crucial in synthesizing intermediate compounds for further chemical reactions, leading to the development of diverse organic molecules (Nunno, Florio, & Todesco, 1970).

Heterocyclic Oriented Synthesis (HOS)

In the realm of heterocyclic chemistry, compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been utilized as multireactive building blocks for the solid-phase synthesis of various heterocyclic scaffolds. These processes are pivotal in generating libraries of nitrogenous heterocycles, which are of significant interest in drug discovery. Such methodologies could potentially be adapted for this compound to synthesize novel heterocyclic structures with therapeutic relevance (Křupková, Funk, Soural, & Hlaváč, 2013).

Antimicrobial Activity

The structure of this compound could be conducive to the synthesis of derivatives with potential antimicrobial properties. A related study on the synthesis and evaluation of 2-(substituted benzylthio)-5-(5-nitro-2- furyl)-1, 3, 4-thiadiazole derivatives has shown significant inhibitory activity against Helicobacter pylori, indicating the potential of structurally similar compounds in antimicrobial research (Mohammadhosseini et al., 2009).

Antitumor Evaluation

Compounds derived from this compound could be evaluated for their antitumor activities. Research on derivatives of 6-amino-2-phenylbenzothiazoles has revealed their cytostatic activities against various malignant human cell lines, underscoring the importance of synthesizing and testing novel compounds for potential anticancer properties (Racané et al., 2006).

Catalytic Applications

The reactivity of this compound towards catalytic applications might also be of interest. Studies have demonstrated the use of chloro- and nitro-substituted compounds in the formation of cationic carbene complexes with metals such as iridium(III), nickel(II), palladium(II), and platinum(II), highlighting their potential role in catalysis and organometallic chemistry (Fraser, Roper, & Stone, 1974).

Safety and Hazards

“Methyl 2-chloro-3-fluoro-6-nitrobenzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-chloro-3-fluoro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBHOOOOVVYYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820739-83-0
Record name methyl 2-chloro-3-fluoro-6-nitrobenzoate
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